molecular formula C18H19N5O2 B6461858 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549020-95-1

2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6461858
CAS RN: 2549020-95-1
M. Wt: 337.4 g/mol
InChI Key: ALAKRZKHMYYWGY-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2-TB-NCPI) is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the imidazo[1,2-b]pyridazine family, a group of compounds that have been found to have a wide range of biological activities. 2-TB-NCPI has been studied for its potential use in the synthesis of other compounds, as well as its potential applications in drug discovery and development.

Scientific Research Applications

2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a substrate for various enzymes, as well as its ability to bind to certain receptors. It has also been studied for its potential to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Additionally, 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential use in the synthesis of other compounds, such as peptides and nucleotides.

Advantages and Limitations for Lab Experiments

The major advantage of using 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments is its ability to act as a substrate for various enzymes and as an inhibitor of certain enzymes, such as COX-2. Additionally, this compound is relatively easy to synthesize and is relatively stable. The major limitation of using 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments is its lack of selectivity. This compound has been found to bind to a wide range of receptors, which can lead to unwanted side effects.

Future Directions

There are many potential future directions for the use of 2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in scientific research. This compound could be further studied for its potential use in drug discovery and development, as well as its potential use in the synthesis of other compounds, such as peptides and nucleotides. Additionally, this compound could be further studied for its potential effects on biochemical and physiological processes, such as inflammation and pain. Finally, this compound could be studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized through a multi-step process which involves the reaction of 2-tert-butyl-N-(2-carbamoylphenyl)imidazole with pyridine-6-carboxamide. The reaction is carried out in the presence of an acid catalyst and a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures, usually around 100°C. The resulting product is a white solid which can be isolated and purified using standard techniques.

properties

IUPAC Name

2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-18(2,3)14-10-23-15(21-14)9-8-13(22-23)17(25)20-12-7-5-4-6-11(12)16(19)24/h4-10H,1-3H3,(H2,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAKRZKHMYYWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-N-(2-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

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